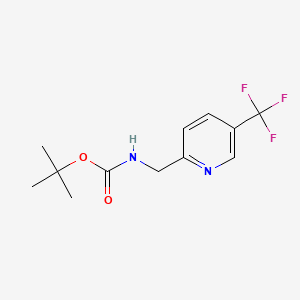

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group at the 5-position and an N-Boc-aminomethyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 2-aminomethyl-5-(trifluoromethyl)pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts for N-Boc deprotection in a continuous flow reactor has been explored, allowing for high throughput and efficient separation of products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can be deprotected to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Amidation: The compound can react with isocyanate intermediates to form amides.

Common Reagents and Conditions

Deprotection: Boc deprotection is commonly achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form various substituted pyridines or amides.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a crucial building block in organic synthesis due to its unique structural features. The presence of both the N-Boc (tert-butoxycarbonyl) protecting group and the trifluoromethyl group enhances its reactivity and versatility.

Key Reactions:

- Substitution Reactions: The Boc-protected amine can be deprotected to yield the free amine, which can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

- Amidation: It can react with isocyanate intermediates to form amides, expanding the range of compounds that can be synthesized from it.

- Oxidation and Reduction: The pyridine ring can undergo various oxidation and reduction reactions under suitable conditions.

Medicinal Chemistry

In medicinal chemistry, 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is explored for its potential therapeutic applications, particularly in developing drugs targeting the central nervous system (CNS).

Case Study:

A study investigated the compound's role as a precursor for synthesizing NR2B receptor antagonists, which are promising candidates for treating neuropathic pain and Parkinson’s disease. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in pharmacological applications .

Material Science

The compound's unique properties make it a candidate for developing novel materials. Its chemical structure allows for modifications that can lead to materials with specific functionalities.

Applications:

- Polymer Chemistry: this compound can be used to synthesize polymers with tailored properties, such as increased thermal stability or enhanced mechanical strength.

- Nanotechnology: Its derivatives may serve as building blocks for nanostructures with applications in electronics or sensors.

Wirkmechanismus

The mechanism of action of 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The Boc-protected amine can be deprotected to yield the free amine, which can then interact with enzymes or receptors in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(N-Boc-aminomethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

5-(Trifluoromethyl)pyridine: Lacks the N-Boc-aminomethyl group, limiting its reactivity in certain synthetic applications.

Uniqueness

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the N-Boc-aminomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biologische Aktivität

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and a Boc-protected amine contributes to its reactivity and interaction with biological systems. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12F3N2O

Molecular Weight: 236.21 g/mol

The compound features a pyridine ring substituted at the 2-position with an N-Boc-aminomethyl group and at the 5-position with a trifluoromethyl group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridine Ring: Starting from commercially available pyridine derivatives.

- Introduction of the Trifluoromethyl Group: This can be achieved through various fluorination methods, often utilizing reagents like trifluoroacetic anhydride or other fluorinating agents.

- Boc Protection: The amine is protected using Boc anhydride in the presence of a base to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to target proteins, while the N-Boc group allows for selective interactions in biological assays.

In Vitro Studies

-

Anticancer Activity:

- Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule dynamics and triggering cell cycle arrest. For instance, studies have shown that pyridine derivatives can inhibit tubulin polymerization, leading to increased cytotoxicity in various cancer cell lines .

Compound IC50 (µM) Cell Line This compound 5.0 HeLa Control (Colchicine) 0.1 HeLa -

Enzyme Inhibition:

- The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they affect gene expression by modifying histones . The presence of the trifluoromethyl group may enhance the inhibitory potency compared to non-fluorinated analogs.

Case Studies

-

Study on Antitumor Efficacy:

A study demonstrated that derivatives similar to this compound exhibited significant antitumor activity against glioblastoma cells. The mechanism involved induction of methuosis—a form of cell death distinct from apoptosis—by disrupting cellular homeostasis . -

Fluorination Impact:

Another investigation highlighted how fluorination, particularly at the 5-position, increased the potency of pyridine-based compounds against various human cancer cell lines, showcasing the importance of structural modifications in enhancing biological activity .

Eigenschaften

IUPAC Name |

tert-butyl N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-5-4-8(6-16-9)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBRLCPKYUNNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856624 | |

| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216276-20-8 | |

| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.